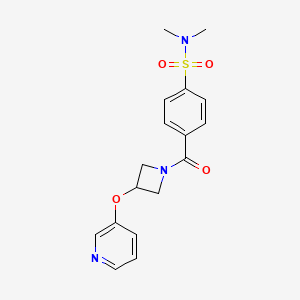
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as AZD9291 and is classified as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Application
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide is utilized in various chemical syntheses and applications, demonstrating its versatility in organic chemistry. For instance, it is involved in the carbamoylation process, where it facilitates the conversion of amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates through tandem nucleophilic addition-electrophilic amination reactions (J. Sączewski, 2013). This reagent's ability to induce specific transformations underpins its significance in synthesizing complex organic molecules, showcasing its application in creating novel compounds with potential biological activities.
Antimicrobial and Antifungal Activities
The compound has shown promising results in antimicrobial and antifungal applications. Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety were synthesized and displayed promising results against Gram-positive and Gram-negative bacteria and fungi, suggesting their potential as antimicrobial agents (Saber M. Hassan et al., 2009).
Photodynamic Therapy and Photophysical Properties
Studies on zinc(II) phthalocyanine substituted with benzenesulfonamide units have revealed its potential in photodynamic therapy, an alternative cancer treatment. The incorporation of benzenesulfonamide derivatives into the zinc(II) phthalocyanine structure enhances its solubility, fluorescence, singlet oxygen production, and photostability. These properties make it a suitable candidate for use as a photosensitizer in treating cancer, emphasizing the role of this compound derivatives in developing effective therapeutic agents (Gülen Atiye Öncül et al., 2022).
Anticancer Activity
The structural versatility of this compound allows for the synthesis of compounds with significant anticancer activity. For example, novel N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties have been evaluated against the human tumor breast cell line (MCF7), showing promising IC50 values. These findings suggest the compound's derivatives as potential therapeutic agents in cancer treatment, highlighting the importance of chemical modifications to enhance biological activity (M. Ghorab et al., 2014).
Zukünftige Richtungen
Azetidines, a core structure in this compound, have been the focus of recent advances in chemistry. They have been used in drug discovery, polymerization, and as chiral templates . This suggests potential future directions for the study and application of compounds like “N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide”.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-19(2)25(22,23)16-7-5-13(6-8-16)17(21)20-11-15(12-20)24-14-4-3-9-18-10-14/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHGPPGPBLKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)
![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)
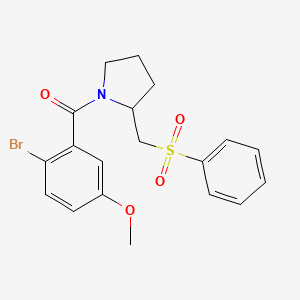

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2582444.png)
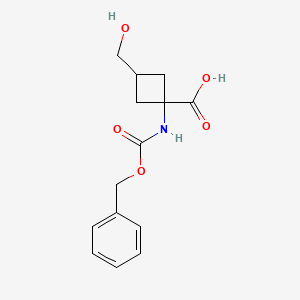
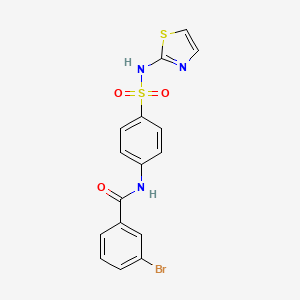


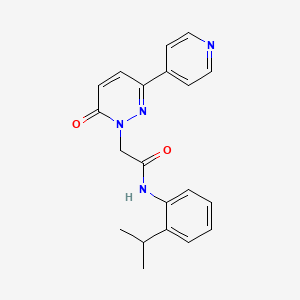
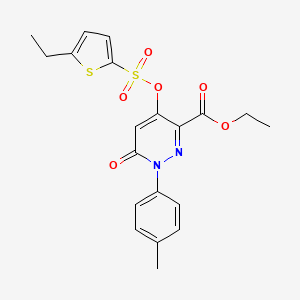
![2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2582455.png)
